

An In-depth Technical Guide to the Physical Properties of 2-Bromobenzaldoxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobenzaldoxime

Cat. No.: B1276659

[Get Quote](#)

This technical guide provides a comprehensive overview of the key physical properties of **2-Bromobenzaldoxime**, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and structured data for laboratory applications.

Core Physical Properties

2-Bromobenzaldoxime (C_7H_6BrNO) is an organic compound that serves as a valuable intermediate in various synthetic processes.^[1] Understanding its physical characteristics is crucial for its handling, application, and the development of new chemical entities.

Property	Value	Notes
Molecular Formula	C_7H_6BrNO	
Molecular Weight	200.03 g/mol	
Melting Point	102 °C	For the (E)-isomer of 2-bromobenzaldoxime. ^[2]
Solubility	Soluble	Generally soluble in organic solvents. ^[1]

Experimental Protocols

Precise and reproducible experimental methods are fundamental to determining the physical properties of a compound. Below are detailed protocols for measuring the melting point and assessing the solubility of **2-Bromobenzaldoxime**.

The melting point of a crystalline solid is a critical indicator of its purity.^[3] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.^[4] The capillary method is a standard and reliable technique for this determination.

Protocol: Capillary Method for Melting Point Determination

- Sample Preparation:
 - Ensure the **2-Bromobenzaldoxime** sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.^[3]
 - Take a capillary tube (sealed at one end) and press the open end into the powdered sample.
 - Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.^{[3][4]}
- Apparatus Setup:
 - Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).^[3]
 - Alternatively, attach the capillary tube to a thermometer using a small rubber band or thread, ensuring the sample is aligned with the thermometer bulb.^[4] Immerse this assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the heat is distributed evenly.
- Measurement:
 - Heat the apparatus rapidly at first to get an approximate melting temperature.
 - Allow the apparatus to cool to at least 10-15°C below the approximate melting point.^[3]

- Begin heating again at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[3]
- Record the temperature (T_1) at which the first drop of liquid appears.
- Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.[5]
- The melting point is reported as the range from T_1 to T_2 .

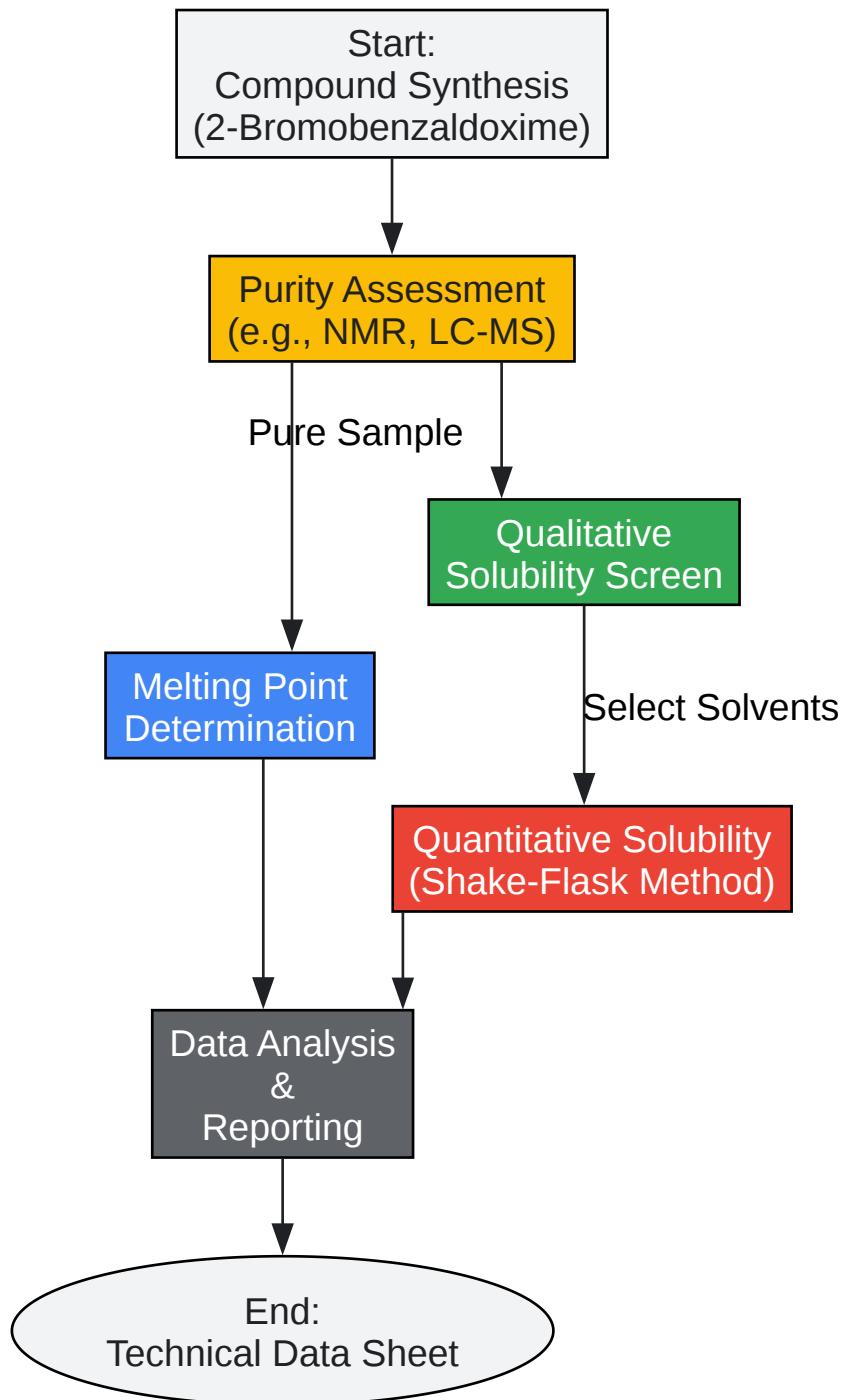
Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability and formulation.[6] A systematic approach is used to determine a compound's solubility in various solvents, ranging from qualitative observations to precise quantitative measurements.

Protocol: Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility characteristics based on the "like dissolves like" principle.[7]

- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
- Procedure:
 - Add approximately 10 mg of **2-Bromobenzaldoxime** to a small test tube or vial.
 - Add 0.5 mL of the selected solvent.
 - Vortex or agitate the mixture for 1-2 minutes at a controlled temperature.[8]
 - Visually inspect the solution against a contrasting background for any undissolved solid particles.[8]
 - If the compound dissolves, it is classified as "soluble" in that solvent at that concentration. If not, it is "insoluble" or "sparingly soluble."

Protocol: Quantitative Solubility Determination (Shake-Flask Method)


The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[7]

- Preparation of Saturated Solution:
 - Add an excess amount of solid **2-Bromobenzaldoxime** to a sealed vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline for biological relevance).[7]
- Equilibration:
 - Agitate the vials in a constant temperature bath for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[7]
- Phase Separation:
 - After equilibration, allow the suspension to stand or centrifuge it to separate the undissolved solid from the saturated solution.[7]
- Quantification:
 - Carefully remove a precise aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent.
 - Determine the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
- Calculation:
 - Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or μM .[6]

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound like **2-Bromobenzaldoxime**.

Workflow for Physical Property Characterization

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the physical properties of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 34158-72-0: Benzaldehyde, 2-bromo-, oxime | CymitQuimica [cymitquimica.com]
- 2. stenutz.eu [stenutz.eu]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. benchchem.com [benchchem.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Bromobenzaldoxime]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276659#physical-properties-of-2-bromobenzaldoxime-melting-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com